molecular formula C6H8ClN3 B171786 4-Chloro-5,6-dimethylpyrimidin-2-amine CAS No. 14394-61-7

4-Chloro-5,6-dimethylpyrimidin-2-amine

Cat. No. B171786
CAS RN: 14394-61-7
M. Wt: 157.6 g/mol
InChI Key: RRMVDLLCVGZDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of “4-Chloro-5,6-dimethylpyrimidin-2-amine” involves several steps. In one study, crystallization of an equimolar mixture of 4-amino-5-chloro-2,6-dimethylpyrimidine and 5-chloro-2-hydroxybenzoic acid yielded two forms of a 1:1 salt. This demonstrates the compound’s versatile interaction capabilities through hydrogen bonding, which is crucial for molecular recognition in pharmaceuticals and biological systems.


Molecular Structure Analysis

The molecular structure of “4-Chloro-5,6-dimethylpyrimidin-2-amine” is C6H8ClN3 . The InChI Key is RRMVDLLCVGZDMH-UHFFFAOYSA-N . The crystal structure of this compound has been elucidated .


Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-5,6-dimethylpyrimidin-2-amine” are complex and varied. This compound plays a significant role in molecular recognition and crystallization processes. It’s involved in the formation of various crystalline structures and salts, showing different tautomeric forms.


Physical And Chemical Properties Analysis

“4-Chloro-5,6-dimethylpyrimidin-2-amine” is a colorless solid with a melting point of 145-147 °C. Its molecular weight is 157.6 g/mol .

Scientific Research Applications

  • Molecular Recognition and Crystallization

    • Field : Crystallography and Pharmaceutical Chemistry.
    • Application : 4-Chloro-5,6-dimethylpyrimidin-2-amine plays a significant role in molecular recognition and crystallization processes. It’s involved in the formation of various crystalline structures and salts, showing different tautomeric forms.
    • Methods : The compound is used in the formation of various crystalline structures and salts. The specific methods and technical details are not provided.
    • Results : The compound demonstrates versatile interaction capabilities through hydrogen bonding, which is crucial for molecular recognition in pharmaceuticals and biological systems.
  • Cocrystal Design

    • Field : Pharmaceutical Design.
    • Application : The compound is instrumental in the design of cocrystals, which are essential for enhancing drug properties like solubility and stability.
    • Methods : A study described the design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and various carboxylic acids.
    • Results : These cocrystals exhibit diverse hydrogen bonding patterns and structural motifs, making them crucial for pharmaceutical design and the development of materials with tailored properties.
  • Antiangiogenic Potential

    • Field : Cancer Treatment Research.
    • Application : Derivatives of 4-Chloro-5,6-dimethylpyrimidin-2-amine have been studied for their antiangiogenic properties, which are critical for cancer treatment.
    • Methods : A silico study highlighted the potential of these compounds as inhibitors of VEGFR-2 kinase, a key target in antiangiogenic therapy.
    • Results : The binding energies and RMSD values indicate the promising potential of these derivatives as therapeutic agents.
  • Antifungal Applications

    • Field : Antifungal Drug Development.
    • Application : 4-Chloro-5,6-dimethylpyrimidin-2-amine derivatives have also been investigated for their antifungal effects.
    • Methods : Certain synthesized derivatives showed considerable biological activity against fungi like Aspergillus terreus and Aspergillus niger.
    • Results : This highlights the compound’s utility in developing new antifungal therapies, addressing the growing issue of antifungal resistance.
  • Synthesis of Organic Molecules

    • Field : Organic Chemistry.
    • Application : 4-Chloro-5,6-dimethylpyrimidin-2-amine is used as a substrate for the synthesis of organic molecules.
    • Methods : The specific methods and technical details are not provided.
    • Results : The compound’s ability to act as a ligand in coordination complexes, and its potential therapeutic use as a drug, are highlighted.
  • Synthesis of 2-Anilinopyrimidines

    • Field : Organic Synthesis .
    • Application : A series of 2-anilinopyrimidines including novel derivatives has been obtained from 2-chloro-4,6-dimethylpyrimidine .
    • Methods : The synthesis was achieved by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .
    • Results : The specific results or outcomes obtained are not provided .
  • Molecular Simulation

    • Field : Computational Chemistry .
    • Application : The compound can be used in molecular simulations, which are crucial for understanding the behavior of molecules and predicting their properties .
    • Methods : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
    • Results : The specific results or outcomes obtained are not provided .
  • Drug Design

    • Field : Medicinal Chemistry .
    • Application : 4-Chloro-5,6-dimethylpyrimidin-2-amine is used in the design of new drugs .
    • Methods : The compound is used as a building block in the synthesis of various pharmaceutical compounds .
    • Results : The specific results or outcomes obtained are not provided .
  • Molecular Simulations

    • Field : Computational Chemistry .
    • Application : The compound can be used in molecular simulations, which are crucial for understanding the behavior of molecules and predicting their properties .
    • Methods : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
    • Results : The specific results or outcomes obtained are not provided .
  • Chemical Synthesis

    • Field : Organic Chemistry .
    • Application : 4-Chloro-5,6-dimethylpyrimidin-2-amine is used as a substrate for the synthesis of various organic molecules .
    • Methods : The specific methods and technical details are not provided .
    • Results : The compound’s ability to act as a ligand in coordination complexes, and its potential therapeutic use as a drug, are highlighted .
  • NMR, HPLC, LC-MS, UPLC Studies

    • Field : Analytical Chemistry .
    • Application : The compound can be used in various analytical techniques such as NMR, HPLC, LC-MS, UPLC, etc .
    • Methods : The specific methods and technical details are not provided .
    • Results : The specific results or outcomes obtained are not provided .

properties

IUPAC Name

4-chloro-5,6-dimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-3-4(2)9-6(8)10-5(3)7/h1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMVDLLCVGZDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289996
Record name 4-chloro-5,6-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5,6-dimethylpyrimidin-2-amine

CAS RN

14394-61-7
Record name 4-Chloro-5,6-dimethyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14394-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 66053
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014394617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14394-61-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66053
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-5,6-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.